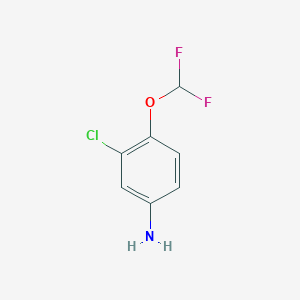

3-Chloro-4-(difluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECIIRUYYUOYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366431 | |

| Record name | 3-chloro-4-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-55-7 | |

| Record name | 3-chloro-4-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(difluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have made fluorinated building blocks indispensable in the medicinal chemist's toolbox. Among these, 3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) emerges as a particularly valuable intermediate. Its trifunctional nature, presenting an aniline core for amide bond formation or nucleophilic aromatic substitution, a chloro substituent for steric and electronic modulation, and a difluoromethoxy group for enhancing pharmacokinetic properties, positions it as a key precursor for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of this compound, from its synthesis and analytical characterization to its potential applications in drug development, with a focus on providing practical, field-proven insights for researchers and scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 39211-55-7 | N/A |

| Molecular Formula | C₇H₆ClF₂NO | [1] |

| Molecular Weight | 193.58 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Chloro-4-(difluoromethoxy)benzenamine | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Predicted LogP | 2.7 | [2] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached in a multi-step sequence, starting from a readily available precursor. The following protocol is a robust and logical pathway, adapted from established methodologies for analogous compounds.[3]

Synthetic Scheme

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-Chloro-4-(difluoromethoxy)-1-nitrobenzene

This initial step involves the difluoromethoxylation of 3-chloro-4-nitrophenol. The choice of a difluoromethylating agent and base is critical for achieving high yield and minimizing side reactions.

-

Materials:

-

3-Chloro-4-nitrophenol

-

Chlorodifluoromethane (ClCF₂H) or Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

-

Procedure:

-

To a solution of 3-chloro-4-nitrophenol in DMF, add potassium carbonate.

-

The reaction mixture is then treated with a suitable difluoromethylating agent. If using chlorodifluoromethane, it would be bubbled through the solution under controlled temperature and pressure.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-chloro-4-(difluoromethoxy)-1-nitrobenzene.

-

-

Causality of Choices:

-

DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the starting material and the inorganic base, facilitating a homogeneous reaction.

-

Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group, making it nucleophilic for the subsequent reaction.

-

Part 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is often the method of choice for its clean conversion and high yields.

-

Materials:

-

3-Chloro-4-(difluoromethoxy)-1-nitrobenzene

-

Palladium on carbon (10% Pd/C) or Iron powder (Fe) and Ammonium chloride (NH₄Cl)

-

Ethanol or Methanol

-

Hydrogen gas (if using Pd/C)

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 3-chloro-4-(difluoromethoxy)-1-nitrobenzene in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

-

Causality of Choices:

-

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers high selectivity and is generally applicable to a wide range of substrates.

-

Ethanol is a suitable solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.

-

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The structural motifs present in this compound make it an exceptionally attractive building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors.

Specifically, this aniline derivative is a prime candidate for the synthesis of analogues of successful Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors like Gefitinib and Lapatinib.[4][5] The 3-chloro-4-substituted aniline core is a common feature in these drugs.[4][5] The difluoromethoxy group at the 4-position can offer advantages over the benzyloxy group found in Lapatinib by potentially improving metabolic stability and modulating lipophilicity.

Caption: Role of this compound in kinase inhibitor synthesis.

The synthesis of such inhibitors would typically involve a nucleophilic aromatic substitution reaction between this compound and a suitable heterocyclic core, such as a 4-chloroquinazoline.[4] This reaction would lead to the formation of a 4-anilinoquinazoline scaffold, which is the core structure of many EGFR inhibitors.[4]

Analytical Characterization: A Spectroscopic Profile

Accurate analytical characterization is paramount for confirming the identity and purity of this compound. The following tables summarize the expected spectroscopic data based on its structure and data from analogous compounds.[6][7][8][9][10][11]

Expected ¹H NMR Spectral Data (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.2 | m | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCHF₂ | 6.5 - 7.0 | t | J(H-F) ≈ 73-75 |

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 145 |

| Aromatic C-Cl | 118 - 122 |

| Aromatic C-O | 145 - 150 |

| Other Aromatic C-H | 115 - 130 |

| -OCHF₂ | 114 - 118 (t, J(C-F) ≈ 255-260 Hz) |

Expected Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 193/195 | [M]⁺∙ molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 128 | [M - OCHF₂]⁺ |

| 99 | [M - OCHF₂ - Cl]⁺ |

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3300 - 3500 | N-H stretching (amine) |

| 1600 - 1650 | N-H bending (amine) |

| 1500 - 1600 | C=C stretching (aromatic) |

| 1000 - 1200 | C-O stretching (ether) and C-F stretching |

| 700 - 850 | C-Cl stretching |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on the safety data for analogous compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block with significant potential in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules, particularly targeted therapeutics like kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. As the demand for more effective and safer drugs continues to grow, the importance of well-characterized and strategically designed intermediates like this compound will undoubtedly increase.

References

- 1. PubChemLite - this compound (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 4. ukm.my [ukm.my]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR [m.chemicalbook.com]

- 7. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Chloro-4-methylaniline(95-74-9) 1H NMR [m.chemicalbook.com]

- 10. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR [m.chemicalbook.com]

- 11. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis of 3-Chloro-4-(difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 3-Chloro-4-(difluoromethoxy)aniline in Modern Drug Discovery

This compound is a key structural motif and a vital intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a chloro group, an aniline moiety, and a difluoromethoxy group, imparts specific physicochemical properties that are highly desirable in medicinal chemistry. The presence of the difluoromethoxy group, in particular, can enhance metabolic stability, improve lipophilicity, and modulate the pKa of the aniline nitrogen, thereby influencing the pharmacokinetic and pharmacodynamic profiles of the final drug candidate.

A thorough and unambiguous structural characterization of this intermediate is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical techniques and methodologies for the complete structural elucidation of this compound, grounded in established scientific principles and practical, field-proven insights.

I. Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's basic properties.

| Property | Value | Source |

| CAS Number | 39211-55-7 | [1] |

| Molecular Formula | C₇H₆ClF₂NO | [2] |

| Molecular Weight | 193.58 g/mol | |

| Monoisotopic Mass | 193.0106 Da | [2] |

| InChI Key | SECIIRUYYUOYEN-UHFFFAOYSA-N | [1] |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the connectivity and chemical environment of each atom.

A. Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of NMR experiments and parameters is dictated by the structural features of the molecule. The presence of protons on the aromatic ring and the amine group makes ¹H NMR essential for understanding substitution patterns. ¹³C NMR provides information on the carbon skeleton, while ¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethoxy group.

B. Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation.

Step-by-Step Protocol for NMR Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with exchangeable protons like the amine group, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe the NH₂ protons more clearly.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Spectrometer Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR structural analysis.

C. Predicted Spectral Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the aromatic ring will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethoxy group.

-

Amine Protons (δ ~3.5-4.5 ppm): The two amine protons will likely appear as a broad singlet. The chemical shift of this peak is highly dependent on solvent and concentration.

-

Difluoromethoxy Proton (δ ~6.5-7.0 ppm): The single proton on the difluoromethoxy group (-OCHF₂) is expected to be a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the difluoromethoxy group will be split into a triplet by the two fluorine atoms.

-

Difluoromethoxy Carbon (δ ~115-125 ppm): The carbon of the -OCHF₂ group will also appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR (376 MHz, CDCl₃):

-

Difluoromethoxy Fluorines: A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the adjacent proton.

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

A. Expertise & Experience: Choosing the Right Ionization Technique

For a relatively volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective technique. EI provides reproducible fragmentation patterns that serve as a molecular fingerprint.

B. Experimental Protocol: A Validated GC-MS Method

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Diagram of the GC-MS Analytical Workflow:

Caption: Workflow for GC-MS structural analysis.

C. Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a predictable fragmentation pattern.

-

Molecular Ion (M⁺): The presence of a single chlorine atom will result in a distinctive isotopic pattern for the molecular ion.[4] A peak at m/z 193 (corresponding to the ³⁵Cl isotope) and a peak at m/z 195 (corresponding to the ³⁷Cl isotope) will be observed in an approximate 3:1 intensity ratio.

-

Key Fragmentation Pathways:

-

Loss of the difluoromethoxy group: Cleavage of the C-O bond can lead to the loss of a ·OCHF₂ radical, resulting in a fragment ion.

-

Alpha-cleavage: Fragmentation adjacent to the amine group is a common pathway for anilines.[5]

-

Loss of HCl: Elimination of a neutral molecule of HCl is another plausible fragmentation route.

-

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol: Solid-State Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient and high-throughput method.

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

B. Expected Vibrational Frequencies

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C=C Stretch (aromatic) | 1500-1600 |

| C-O Stretch (ether) | 1200-1300 |

| C-F Stretch | 1000-1100 |

| C-Cl Stretch | 700-800 |

V. X-ray Crystallography: The Definitive Solid-State Structure

For crystalline materials, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

A. Experimental Workflow

Obtaining a crystal structure is contingent on the ability to grow high-quality single crystals of the compound.

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for single-crystal X-ray analysis.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The determination of its crystal structure would be a valuable contribution to the scientific literature.

VI. Conclusion: An Integrated Approach to Structural Integrity

The comprehensive structural analysis of this compound requires an integrated approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the molecular weight and fragmentation patterns, and FTIR spectroscopy identifies the key functional groups. For a definitive solid-state structure, X-ray crystallography is the gold standard. By employing these techniques with robust, self-validating protocols, researchers and drug development professionals can ensure the structural integrity of this critical pharmaceutical intermediate, thereby safeguarding the quality and efficacy of the final drug products.

References

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-(difluoromethoxy)aniline

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-4-(difluoromethoxy)aniline

This compound is a crucial building block in contemporary medicinal chemistry and drug development. Its unique trifunctional aromatic structure, featuring a chloro group, a difluoromethoxy moiety, and an aniline functional group, makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The difluoromethoxy group, in particular, is a bioisostere of the hydroxyl or thiol group, offering improved metabolic stability and lipophilicity, which can significantly enhance the pharmacokinetic properties of drug candidates. This guide provides a detailed, scientifically-grounded overview of a common and efficient synthetic route to this compound, designed to be a practical resource for laboratory and industrial applications.

Strategic Synthesis Pathway: From 2-Chloro-4-nitrophenol to the Final Product

The most prevalent and industrially scalable synthesis of this compound commences with the readily available starting material, 2-chloro-4-nitrophenol. The overall synthetic strategy involves two key transformations: the introduction of the difluoromethoxy group via a difluoromethylation reaction, followed by the reduction of the nitro group to the desired aniline.

Caption: Overall synthetic workflow for this compound.

Step 1: Difluoromethylation of 2-Chloro-4-nitrophenol

The initial and most critical step is the etherification of the phenolic hydroxyl group of 2-chloro-4-nitrophenol with a difluoromethyl source. A robust and high-yielding method involves the use of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[1]

Reaction Mechanism: The Role of Difluorocarbene

The reaction proceeds through the in-situ generation of difluorocarbene (:CF2) via the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate. The phenoxide, formed by the deprotonation of 2-chloro-4-nitrophenol by a base such as cesium carbonate, acts as a nucleophile that traps the highly electrophilic difluorocarbene. Subsequent protonation of the resulting intermediate yields the desired 1-chloro-2-(difluoromethoxy)-4-nitrobenzene.[1]

References

3-Chloro-4-(difluoromethoxy)aniline synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(difluoromethoxy)aniline

Executive Summary

This compound is a highly valuable substituted aniline that serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the domain of oncology. The strategic incorporation of the difluoromethoxy (-OCF2H) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in modern drug design. This guide provides a comprehensive overview of the primary synthetic pathways to this intermediate, tailored for researchers and process chemists in drug development. We will delve into two core strategies: the O-difluoromethylation of a phenolic precursor and the functionalization of a pre-existing difluoromethoxy aromatic core. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols.

Introduction: The Strategic Importance of this compound

Chemical Structure and Properties

The target molecule, with CAS Number 39211-55-7, possesses an aniline core substituted with a chlorine atom at the 3-position and a difluoromethoxy group at the 4-position[1]. This specific arrangement of substituents dictates its reactivity and utility as a synthon.

-

Amino Group (-NH2): A nucleophilic center and an ortho-, para-directing activating group in electrophilic aromatic substitution. It is the primary reactive handle for forming amides, ureas, and for participating in cross-coupling reactions.

-

Difluoromethoxy Group (-OCF2H): A lipophilic hydrogen-bond donor and a bioisostere for other functional groups like hydroxyl or methoxy groups. It is generally considered an ortho-, para-directing group, though moderately deactivating due to the electron-withdrawing nature of the fluorine atoms.

-

Chloro Group (-Cl): An electron-withdrawing, deactivating group that also directs incoming electrophiles to the ortho and para positions. Its presence is crucial for modulating the electronic properties and metabolic profile of the final active pharmaceutical ingredient (API).

Significance in Medicinal Chemistry

The difluoromethoxy group is increasingly utilized in drug discovery to fine-tune the physicochemical properties of lead compounds. Its introduction can improve metabolic stability by blocking sites susceptible to oxidative metabolism, while its unique electronic and conformational properties can enhance target binding. This compound is a key intermediate for several targeted therapies, where its structure forms the core of the molecule responsible for interacting with biological targets like protein kinases.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary strategic disconnections for constructing this compound. The choice between these pathways often depends on the availability of starting materials, scalability, and overall process economics.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathways

Pathway A: O-Difluoromethylation of a Phenolic Precursor

This is arguably the most direct and widely adopted route, leveraging the readily available 3-chloro-4-nitrophenol. The strategy hinges on the introduction of the difluoromethoxy group onto the phenol, followed by the reduction of the nitro group.

3.1.1 Rationale and Mechanistic Considerations The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. This reaction typically proceeds via the in-situ generation of difluorocarbene (:CF2) from a suitable precursor.[2][3] The phenoxide, formed under basic conditions, acts as a nucleophile that traps the highly electrophilic difluorocarbene. Common difluorocarbene sources include sodium chlorodifluoroacetate (ClCF2COONa) and various modern reagents developed for milder conditions.[2] The final step, the reduction of the nitro group, is a robust and high-yielding transformation. Catalytic hydrogenation is preferred for its cleanliness and efficiency, though metal/acid systems are also viable.[4][5][6]

3.1.2 Process Workflow Diagram

Caption: Workflow for the synthesis via a phenolic precursor (Pathway A).

3.1.3 Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 3-Chloro-4-(difluoromethoxy)nitrobenzene

-

Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-4-nitrophenol (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and N,N-dimethylformamide (DMF, 5-10 volumes).

-

Reaction Initiation: Heat the mixture to 80-90 °C with vigorous stirring to form the potassium phenoxide salt.

-

Difluoromethylation: Once the salt formation is complete, add sodium chlorodifluoroacetate (ClCF2COONa, 1.5-2.0 eq) portion-wise over 1 hour. Causality: Portion-wise addition is critical to control the exothermic decomposition of the reagent and the subsequent trapping of the transient difluorocarbene, minimizing side reactions.

-

Reaction: Increase the temperature to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-chloro-4-(difluoromethoxy)nitrobenzene.

Step 2: Synthesis of this compound

-

Setup: In a hydrogenation reactor (e.g., a Parr shaker), charge 3-chloro-4-(difluoromethoxy)nitrobenzene (1.0 eq), a suitable solvent such as ethanol or methanol (10-20 volumes), and a palladium on carbon catalyst (5-10% Pd/C, 1-5 mol%).

-

Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi (approx. 3-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic; cooling may be required to maintain the temperature below 40 °C. The reaction is usually complete within 2-4 hours, indicated by the cessation of hydrogen uptake.[4]

-

Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Trustworthiness: It is imperative to perform this filtration under an inert atmosphere (e.g., nitrogen) as the Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting this compound is often of high purity but can be further purified by recrystallization or distillation if necessary.

Pathway B: Functionalization of a Difluoromethoxy Aromatic Core

This alternative strategy begins with a simpler chlorinated aromatic compound, introduces the difluoromethoxy group, and then builds the remaining functionality through electrophilic aromatic substitution.

3.2.1 Rationale and Regioselectivity This pathway's viability depends critically on the directing effects of the substituents. Starting with a precursor like 2-chlorophenol, one would first perform the O-difluoromethylation to get 1-chloro-2-(difluoromethoxy)benzene. The subsequent nitration step is crucial. Both the -Cl and -OCF2H groups are ortho-, para-directing. The -OCF2H group is generally the more powerful director, and nitration is expected to occur predominantly at the position para to it, which is also ortho to the chlorine, yielding the desired 3-chloro-4-(difluoromethoxy)nitrobenzene intermediate.

3.2.2 Process Workflow Diagram

Caption: Workflow for the synthesis via an aromatic core (Pathway B).

3.2.3 Detailed Experimental Protocol: Pathway B

Step 1: Synthesis of 1-Chloro-2-(difluoromethoxy)benzene

-

This step follows a similar O-difluoromethylation protocol as described in Pathway A (Section 3.1.3, Step 1), using 2-chlorophenol as the starting material.

Step 2: Synthesis of 3-Chloro-4-(difluoromethoxy)nitrobenzene

-

Setup: To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid (H2SO4, 3-5 volumes).

-

Addition: Slowly add 1-chloro-2-(difluoromethoxy)benzene (1.0 eq) while maintaining the internal temperature below 5 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO3, 1.1 eq) and concentrated sulfuric acid (1-2 volumes). Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C. Expertise: Precise temperature control is paramount to prevent over-nitration and the formation of undesired isomers.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor by TLC/HPLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Alternatively, extract the product with an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

-

This nitro reduction step is identical to the procedure described in Pathway A (Section 3.1.3, Step 2).

Comparative Analysis of Pathways

| Parameter | Pathway A: Phenolic Precursor | Pathway B: Aromatic Core Functionalization |

| Starting Materials | 3-chloro-4-nitrophenol (readily available) | 2-chlorophenol (readily available) |

| Number of Steps | 2 steps | 3 steps |

| Key Challenges | Handling of difluorocarbene precursor at scale. | Regiocontrol during nitration; handling of mixed acids. |

| Overall Yield | Generally good to excellent. | Can be lower due to potential for isomeric byproducts in the nitration step. |

| Scalability | Well-established and scalable. | Scalable, but requires stringent control over the nitration step. |

| Process Safety | Requires control of exothermic decomposition of ClCF2COONa. | Involves handling of highly corrosive and oxidizing mixed acids. |

Modern and Emerging Synthetic Methods

Recent advances in catalysis have opened new avenues for synthesizing fluorinated molecules. One notable development is the direct, late-stage C-H difluoromethoxylation of arenes using visible light photoredox catalysis.[2][7]

In this approach, a redox-active difluoromethoxylating reagent is activated by a photocatalyst under visible light, generating a difluoromethoxy radical (•OCF2H). This radical can then add to an aromatic ring, such as a suitably protected 3-chloroaniline derivative, to install the difluoromethoxy group directly onto a C-H bond. While this method offers rapid access to novel analogues and is powerful for discovery chemistry, its application in large-scale manufacturing is still under development due to factors like reagent cost and reaction efficiency.[7]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence starting from 3-chloro-4-nitrophenol (Pathway A). This route benefits from readily available starting materials and two high-yielding, robust chemical transformations: O-difluoromethylation via a difluorocarbene intermediate and subsequent catalytic hydrogenation. While alternative routes involving the functionalization of a pre-formed aromatic core exist, they often present greater challenges in regioselectivity. As the demand for complex fluorinated building blocks in drug discovery continues to grow, the optimization of these core pathways and the exploration of novel methods like direct C-H functionalization will remain areas of active research and development.

References

- 1. This compound | 39211-55-7 [sigmaaldrich.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

Foreword: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 3-Chloro-4-(difluoromethoxy)aniline

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated synthons, this compound (CAS: 39211-55-7) has emerged as a particularly valuable intermediate.[1][2] Its unique constellation of substituents—a nucleophilic amine, a deactivating chloro group, and an electronically complex difluoromethoxy group—creates a nuanced reactivity profile that skilled chemists can exploit to construct complex molecular architectures.

This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple reaction schemes to dissect the underlying electronic and steric factors that govern its behavior. By understanding the causality behind its reactions, researchers, scientists, and drug development professionals can leverage this versatile building block to its full potential, accelerating the discovery of novel therapeutics. This molecule is a key intermediate in the synthesis of various pharmaceuticals, where its structure allows for the introduction of fluorinated moieties that can enhance biological activity and metabolic stability.[3]

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and chemical properties is paramount for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39211-55-7 | [1][2] |

| Molecular Formula | C₇H₆ClF₂NO | [4] |

| Molecular Weight | 193.58 g/mol | [2][5] |

| Appearance | Solid (form may vary) | [6] |

| InChI Key | SECIIRUYYUOYEN-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.0 | [4] |

Core Reactivity: The Interplay of Substituent Effects

The reactivity of the this compound ring is a classic case study in competing substituent effects. The amino (-NH₂) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the aromatic π-system through resonance.[7] Conversely, the chloro (-Cl) atom is a deactivating, ortho, para-director, withdrawing electron density inductively but donating weakly through resonance. The difluoromethoxy (-OCF₂H) group is primarily electron-withdrawing due to the high electronegativity of the fluorine atoms, thus deactivating the ring.

This electronic tug-of-war dictates the molecule's behavior in two primary classes of reactions: electrophilic aromatic substitution on the ring and transformations of the versatile amino group.

Diagram 1: Structure of this compound

Caption: Molecular structure of this compound.

The Amino Group: Gateway to Synthetic Diversity

The primary aromatic amine is arguably the most synthetically versatile handle on the molecule. Its conversion to a diazonium salt opens a vast array of subsequent transformations.

Diazotization

The reaction of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) yields a highly reactive diazonium salt.[8] This intermediate is central to numerous synthetic strategies. The low temperature is critical to prevent the decomposition of the thermally unstable diazonium salt.[9]

Diagram 2: General Diazotization Workflow

Caption: Key synthetic routes originating from the diazonium salt.

Protocol 1: Diazotization of this compound

This protocol is a representative example based on established procedures for substituted anilines and should be adapted and optimized for specific downstream applications.[10]

-

Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and deionized water (20 mL).

-

Cooling: Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.[10]

-

Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.70 g, 0.01 mol) in 10 mL of cold deionized water.

-

Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15–20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

-

Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[10]

-

Downstream Use: The resulting diazonium salt solution is highly reactive and is typically used immediately in situ for subsequent reactions, such as azo coupling or Sandmeyer reactions.

Electrophilic Aromatic Substitution (EAS)

While the ring is deactivated overall by the chloro and difluoromethoxy groups, the powerful activating effect of the amino group still permits electrophilic aromatic substitution.[11] The key challenge is controlling the regioselectivity and preventing poly-substitution.

The -NH₂ group directs incoming electrophiles to the ortho and para positions relative to it (positions 2 and 6).

-

Position 2: ortho to -NH₂, meta to -Cl and -OCF₂H. This position is strongly activated by the amine.

-

Position 6: ortho to -NH₂, ortho to -Cl. This position is activated by the amine but may experience some steric hindrance from the adjacent chloro group.

-

Position 5: meta to -NH₂, ortho to -OCF₂H, para to -Cl. This position is generally not favored for electrophilic attack due to being meta to the strongest activating group.

Therefore, electrophilic attack is most likely to occur at position 2 . For reactions like bromination, the high activation from the amino group can lead to poly-bromination. To achieve mono-substitution, it is often necessary to first "protect" the amino group by converting it to a less-activating amide (e.g., acetanilide), which can be hydrolyzed back to the amine after the substitution step.[11]

Diagram 3: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Analysis of preferred sites for electrophilic attack.

Application in Cross-Coupling Reactions

The utility of this compound extends to modern transition-metal-catalyzed cross-coupling reactions. The aniline nitrogen can act as a nucleophile in palladium-catalyzed reactions like the Buchwald-Hartwig amination to form C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[6]

Protocol 2: Representative Buchwald-Hartwig Amination

This is a generalized protocol illustrating the use of a substituted aniline in a C-N cross-coupling reaction. Catalyst, ligand, base, and solvent choice are critical and must be optimized for specific substrates.[6]

-

Reactor Setup: To an oven-dried Schlenk flask, add the aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add this compound (1.1-1.5 eq) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram 4: Role in Kinase Inhibitor Synthesis

Caption: Use as a key building block in pharmaceutical synthesis.[6]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[12]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.[12]

Conclusion

This compound is more than a simple intermediate; it is a sophisticated synthon whose reactivity is governed by a delicate balance of electronic and steric effects. A thorough understanding of these principles allows the medicinal chemist to strategically employ its amine functionality for diazotization and cross-coupling reactions, or to target specific positions on the aromatic ring for electrophilic substitution. Its demonstrated role in the synthesis of high-value therapeutics like kinase inhibitors underscores its importance.[6] By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers are better equipped to harness the full synthetic potential of this powerful building block.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 39211-55-7 [sigmaaldrich.com]

- 3. 3-Chloro-4-(2,2-difluoroethoxy)aniline [myskinrecipes.com]

- 4. PubChemLite - this compound (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 5. 3-chloro-4 fluoro aniline | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-4-(difluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-4-(difluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. A meticulous examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is designed to serve as an authoritative resource for structural elucidation, quality control, and analytical method development. Each section integrates theoretical principles with practical, field-proven insights and includes detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction

This compound is a substituted aniline derivative whose structural complexity necessitates robust analytical characterization. The presence of a chloro, an amino, and a difluoromethoxy group on the aromatic ring creates a unique electronic environment, resulting in a distinctive spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its molecular structure, assessing purity, and understanding its reactivity in synthetic applications. This guide systematically deconstructs the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and in-depth understanding of this critical chemical entity.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the aniline ring dictates the spectroscopic behavior of the molecule. The electron-donating amino group and the electron-withdrawing chloro and difluoromethoxy groups create a complex interplay of electronic effects that are directly observable in the NMR spectra. The vibrational modes of the functional groups are captured by IR spectroscopy, while mass spectrometry reveals the molecule's mass and characteristic fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of proton (¹H) and carbon-13 (¹³C) spectra provides unambiguous evidence of the molecular framework and substituent positions.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the amine protons, and the unique methoxy proton. The electronic effects of the substituents and spin-spin coupling with the fluorine atoms lead to a complex but interpretable pattern in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-C(OCHF₂) | ~6.55 | Triplet (t) | ²J(H,F) ≈ 73-75 | 1H |

| H-2 | ~6.95 | Doublet (d) | ⁴J(H,H) ≈ 2.5 | 1H |

| H-5 | ~6.85 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8.7, ⁴J(H,H) ≈ 2.5 | 1H |

| H-6 | ~6.70 | Doublet (d) | ³J(H,H) ≈ 8.7 | 1H |

| -NH₂ | ~3.80 | Broad Singlet (br s) | - | 2H |

Causality of Assignments:

-

-OCHF₂ Proton: The most downfield and characteristic signal is the proton of the difluoromethoxy group. Its chemical shift is significantly influenced by the two adjacent fluorine atoms, and it appears as a triplet due to coupling with these two equivalent fluorine nuclei (²JHF). The large coupling constant is typical for geminal H-F coupling.[1]

-

Aromatic Protons: The aromatic protons (H-2, H-5, H-6) appear in the range of 6.70-7.00 ppm. H-2 is a doublet due to meta-coupling with H-5. H-5 appears as a doublet of doublets from ortho-coupling to H-6 and meta-coupling to H-2. H-6 is a doublet due to ortho-coupling with H-5. The exact chemical shifts are influenced by the combined electronic effects of the -NH₂, -Cl, and -OCHF₂ groups.

-

Amine Protons: The amine (-NH₂) protons typically present as a broad singlet. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature, and it will exchange with deuterium upon addition of D₂O.

Caption: Key J-coupling interactions in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment. The difluoromethoxy group and its coupling to the attached carbon, as well as longer-range couplings to the aromatic carbons, are key diagnostic features.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-4 | ~148.0 | Triplet (t) | ²J(C,F) ≈ 25-30 |

| C-1 | ~142.5 | Singlet | - |

| C-3 | ~123.0 | Singlet | - |

| C-5 | ~120.0 | Triplet (t) | ³J(C,F) ≈ 5-7 |

| C-6 | ~118.0 | Singlet | - |

| C-2 | ~117.0 | Singlet | - |

| -OCHF₂ | ~115.5 | Triplet (t) | ¹J(C,F) ≈ 240-250 |

Causality of Assignments:

-

-OCHF₂ Carbon: This carbon exhibits a very large one-bond coupling constant (¹JCF) with the two fluorine atoms, resulting in a characteristic triplet. Its chemical shift is significantly downfield due to the electronegativity of the attached oxygen and fluorine atoms.

-

Aromatic Carbons: The carbon attached to the difluoromethoxy group (C-4) shows a smaller two-bond coupling (²JCF), also appearing as a triplet. The other aromatic carbons show shifts consistent with the substituent effects. Long-range C-F couplings (e.g., ³JCF) may be observed for C-5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3480 - 3380 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 1630 - 1610 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1520 - 1480 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1330 - 1250 | C-N Stretch | Aromatic Amine |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1100 - 1000 | C-F Stretch | Difluoromethyl group |

| 850 - 750 | C-Cl Stretch | Aryl Chloride |

Interpretation Insights:

-

The presence of two distinct bands in the 3480-3380 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[2][3]

-

Strong absorptions in the 1100-1000 cm⁻¹ range are characteristic of C-F stretching vibrations.[4]

-

The C-N stretching of an aromatic amine is typically observed between 1335-1250 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method for such an analysis.

Molecular Ion and Isotopic Pattern: The molecular formula is C₇H₆ClF₂NO, with a monoisotopic mass of approximately 193.01 Da.[6] A key feature in the mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks:

-

M⁺˙ peak: at m/z 193 (containing ³⁵Cl)

-

[M+2]⁺˙ peak: at m/z 195 (containing ³⁷Cl) The relative intensity of these peaks will be approximately 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule.[7]

Proposed Fragmentation Pathway: Under electron ionization, the molecular ion is energetically unstable and will fragment into smaller, characteristic ions.[8]

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Ion Structure/Loss |

|---|---|

| 193/195 | [M]⁺˙ (Molecular Ion) |

| 128 | [M - CHF₂]⁺ |

| 163/165 | [M - NO]⁺ |

| 93 | [M - CHF₂ - Cl]⁺ |

Causality of Fragmentation: The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the heteroatoms and the loss of stable neutral molecules or radicals.

-

Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the O-CHF₂ bond can lead to a stable phenoxy cation.

-

Loss of Chlorine Radical (•Cl): A common fragmentation for halogenated aromatics is the loss of the halogen radical.[9]

Caption: Simplified proposed fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: ≥ 1024 (signal averaging is required due to low natural abundance of ¹³C).

-

Relaxation Delay: 5 seconds.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply consistent pressure to ensure good contact.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[10]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[10]

-

Carrier Gas: Helium at 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its structure. The ¹H and ¹³C NMR spectra are particularly informative, with the characteristic triplet signals arising from H-F and C-F coupling of the difluoromethoxy group serving as key diagnostic markers. IR spectroscopy confirms the presence of the primary amine and other functional groups, while mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern highlighted by the classic 3:1 isotopic signature of chlorine. The integrated application of these techniques, guided by the robust protocols outlined herein, provides a solid foundation for the reliable identification and quality assessment of this important chemical intermediate.

References

- 1. rsc.org [rsc.org]

- 2. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. spectrabase.com [spectrabase.com]

- 5. wikieducator.org [wikieducator.org]

- 6. PubChemLite - this compound (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

1H NMR spectrum of 3-Chloro-4-(difluoromethoxy)aniline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-(difluoromethoxy)aniline

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted aromatic amine that serves as a critical structural motif in the development of novel pharmaceutical and agrochemical agents. Its precise molecular architecture dictates its biological activity and synthetic utility. Therefore, unambiguous structural confirmation is paramount for quality control and research applications. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unparalleled, non-destructive method for elucidating the specific arrangement of protons within the molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical basis for predicted chemical shifts and coupling patterns, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation.

Introduction: The Molecular Blueprint

The utility of a chemical intermediate is intrinsically linked to its structural purity. For this compound, the specific substitution pattern on the aniline ring—a chloro group at position 3, a difluoromethoxy group at position 4, and an amino group at position 1—creates a unique electronic and steric environment. ¹H NMR spectroscopy acts as a molecular "fingerprint," providing definitive evidence of this arrangement. Each proton nucleus within the molecule resonates at a characteristic frequency, influenced by its local electronic environment, and exhibits signal splitting due to interactions with neighboring nuclei. A thorough interpretation of these signals allows for complete structural verification.

Structural Analysis and Proton Environments

The molecular structure of this compound contains three distinct types of proton environments: the aromatic ring protons, the amine protons, and the proton of the difluoromethoxy group. The asymmetric substitution pattern renders the three aromatic protons chemically non-equivalent.

Caption: Molecular structure of this compound with distinct proton environments labeled.

The electronic properties of the substituents are key to predicting the chemical shifts:

-

-NH₂ (Amino group): A strong electron-donating group (EDG) through resonance. It increases electron density at the ortho (C2, C6) and para (C4) positions, causing an upfield (shielding) shift for the corresponding protons.[1]

-

-Cl (Chloro group): An electron-withdrawing group (EWG) through induction but weakly electron-donating through resonance. Its net effect is deshielding, causing a downfield shift for nearby protons.

-

-OCHF₂ (Difluoromethoxy group): A very strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms and the oxygen atom. This causes significant downfield (deshielding) shifts for protons on the ring, especially at the ortho position (H-5).

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum is analyzed based on four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[2][3]

Chemical Shift (δ)

-

Amine Protons (H on -NH₂): The signal for the two amine protons typically appears as a broad singlet. Its chemical shift is highly variable (δ ≈ 3.5 - 5.0 ppm) and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5][6] In a deuterated solvent like DMSO-d₆, hydrogen bonding with the solvent can shift this signal further downfield.

-

Difluoromethoxy Proton (H on -OCHF₂): This single proton is attached to a carbon bonded to one oxygen and two fluorine atoms. The immense electron-withdrawing effect of these atoms deshields this proton significantly, pushing its resonance far downfield. It is expected to appear as a triplet in the range of δ ≈ 6.5 - 7.5 ppm.

-

Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region (δ ≈ 6.5 - 7.5 ppm).[7] Their precise shifts are determined by the combined electronic effects of the three substituents.

-

H-2: Located ortho to the strong electron-donating -NH₂ group and meta to the -OCHF₂ group. It is expected to be the most upfield of the aromatic protons, likely appearing around δ ≈ 6.8 - 7.0 ppm.

-

H-6: Situated ortho to the -NH₂ group but also meta to the chloro group. It will be slightly downfield compared to H-2, estimated around δ ≈ 6.9 - 7.1 ppm.

-

H-5: Positioned ortho to the strongly electron-withdrawing -OCHF₂ group and meta to the -NH₂ group. This proton will be the most deshielded (downfield) of the aromatic signals, likely appearing in the range of δ ≈ 7.1 - 7.3 ppm.

-

Multiplicity and Coupling Constants (J)

The splitting of signals provides crucial information about the connectivity of the molecule.

-

Difluoromethoxy Proton (-OCHF₂): This proton is coupled to two adjacent, chemically equivalent fluorine-19 nuclei (¹⁹F, I = ½). According to the n+1 rule, its signal will be split into a triplet (n=2, 2+1=3). The coupling constant, ²JHF, for geminal H-F coupling through an sp³ carbon is typically large, around 50-80 Hz.

-

Aromatic Protons: The aromatic protons exhibit splitting from both neighboring protons (H-H coupling) and long-range coupling to the fluorine nuclei of the -OCHF₂ group (H-F coupling).

-

H-5: Coupled to H-6 via ortho coupling (³JHH ≈ 7-9 Hz) and to the two fluorine atoms via ortho coupling (³JHF ≈ 8-12 Hz). This will likely result in a triplet or a doublet of triplets (dt) if the H-H and H-F couplings are similar.

-

H-6: Coupled to H-5 via ortho coupling (³JHH ≈ 7-9 Hz) and to H-2 via meta coupling (⁴JHH ≈ 2-3 Hz). This will appear as a doublet of doublets (dd) .

-

H-2: Coupled to H-6 via meta coupling (⁴JHH ≈ 2-3 Hz) and may show a small long-range coupling to the fluorine atoms (⁵JHF). This signal will appear as a doublet (d) or a narrow doublet of doublets (dd) .

-

-

Amine Protons (-NH₂): Due to rapid quadrupole relaxation and proton exchange, these protons typically do not couple with neighboring protons and appear as a broad singlet (br s) .[5]

Caption: Key J-coupling interactions in this compound.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimates and may vary based on the solvent and spectrometer frequency used.

| Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| -NH₂ | 2H | 3.5 - 5.0 | Broad Singlet (br s) | N/A |

| H-2 | 1H | 6.8 - 7.0 | Doublet (d) | ⁴JH2-H6 ≈ 2-3 Hz |

| H-6 | 1H | 6.9 - 7.1 | Doublet of Doublets (dd) | ³JH6-H5 ≈ 7-9 Hz, ⁴JH6-H2 ≈ 2-3 Hz |

| H-5 | 1H | 7.1 - 7.3 | Triplet (t) or dt | ³JH5-H6 ≈ 7-9 Hz, ³JH5-F ≈ 8-12 Hz |

| -OCHF₂ | 1H | 6.5 - 7.5 | Triplet (t) | ²JH-F ≈ 70-75 Hz |

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and parameter optimization.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules. However, for anilines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often results in sharper -NH₂ peaks due to stronger hydrogen bonding and slower proton exchange. The residual solvent peaks for CDCl₃ and DMSO-d₆ appear at ~7.26 ppm and ~2.50 ppm, respectively.[8][9]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing the chemical shift scale to δ 0.00 ppm.[10]

-

Sample Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolve complex splitting patterns.

-

Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 2-5 seconds between scans is recommended to allow for full proton relaxation, ensuring accurate signal integration.

-

Acquisition Time (at): An acquisition time of 2-4 seconds provides adequate data points for good resolution.

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing and Integration: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. The relative areas under each signal are then calculated through integration to determine the proton ratios.

Conclusion

The ¹H NMR spectrum of this compound is complex yet highly informative. The characteristic triplet of the -OCHF₂ proton, combined with the distinct splitting patterns of the three non-equivalent aromatic protons, provides a definitive structural signature. Careful analysis of the chemical shifts, integration values, and coupling constants allows for the unequivocal confirmation of the compound's identity and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently utilize ¹H NMR spectroscopy in the characterization of this important chemical entity.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 10. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Chloro-4-(difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(difluoromethoxy)aniline is an important synthetic intermediate in the pharmaceutical and agrochemical industries. Its structural elucidation is a critical aspect of quality control and process development. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of the molecule. This guide, intended for researchers and professionals in the chemical sciences, offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, blending theoretical principles with practical insights.

The synthesis of this compound typically involves a multi-step process. A common route begins with the selective fluorination of a suitable precursor, followed by nitration and subsequent reduction of the nitro group to an amine.[1][2] Understanding the spectroscopic signature of the final product is paramount for confirming its identity and purity.

Theoretical Principles of ¹³C NMR Chemical Shifts in Substituted Anilines

The ¹³C NMR chemical shift of a particular carbon atom is highly sensitive to its local electronic environment. In aromatic systems like this compound, the chemical shifts of the ring carbons are primarily influenced by the interplay of inductive and resonance effects of the substituents.[3]

-

Amino Group (-NH₂): The amino group is a strong activating group, exhibiting a significant +R (resonance) effect by donating its lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, causing a notable upfield shift (to lower ppm values) for these carbons.[4]

-

Chloro Group (-Cl): As an electronegative atom, chlorine exerts a -I (inductive) effect, withdrawing electron density from the carbon it is attached to (the ipso-carbon) and, to a lesser extent, from adjacent carbons. This deshielding effect leads to a downfield shift. Halogens also possess a +R effect, but for chlorine, the inductive effect is generally dominant in influencing carbon chemical shifts.

-

Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect). This group can also participate in resonance, but its overall electronic character is dominated by the inductive withdrawal. This leads to a deshielding of the attached aromatic carbon.[5] Furthermore, the carbon of the difluoromethoxy group itself will exhibit a characteristic chemical shift and will be split into a triplet due to coupling with the two fluorine atoms (¹JCF).[6][7]

The interplay of these electronic effects from the three substituents on the aniline ring results in a unique ¹³C NMR spectrum that allows for the unambiguous assignment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts of this compound

In the absence of a publicly available experimental spectrum, a prediction of the ¹³C NMR chemical shifts for this compound provides a robust framework for analysis. The following table presents the predicted chemical shifts obtained from computational methods, which serve as a reliable guide for spectral interpretation.[8][9][10]

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 140.1 | Singlet |

| C-2 | 118.0 | Singlet |

| C-3 | 124.3 | Singlet |

| C-4 | 142.5 | Singlet |

| C-5 | 117.2 | Singlet |

| C-6 | 115.8 | Singlet |

| -OCF₂H | 116.9 | Triplet |

Analysis and Assignment of Chemical Shifts

The assignment of the predicted chemical shifts can be rationalized by considering the substituent effects and by comparing with the experimental data of structurally similar compounds.

Caption: Molecular structure of this compound with carbon numbering.

Comparative Analysis with Analogous Compounds:

To substantiate the predicted assignments, a comparison with the experimental ¹³C NMR data of related molecules is invaluable.

| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Methoxy/Difluoromethoxy Carbon (ppm) |

| This compound (Predicted) | 140.1 | 118.0 | 124.3 | 142.5 | 117.2 | 115.8 | 116.9 (t) |

| 3-Chloro-4-methoxyaniline[11][12][13] | ~141 | ~116 | ~124 | ~150 | ~113 | ~115 | ~56 |

| p-Anisidine[14][15] | ~140 | ~115 | ~115 | ~152 | ~115 | ~115 | ~55 |

| m-Chloroaniline[16][17][18] | ~148 | ~115 | ~135 | ~130 | ~118 | ~113 | - |

-